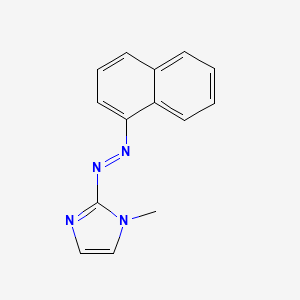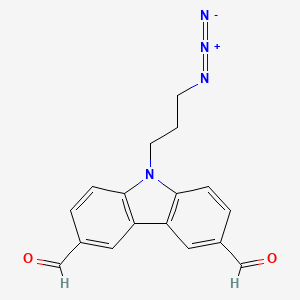
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde is a compound that features a carbazole core substituted with azidopropyl and dicarbaldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde typically involves multiple steps. One common method includes the functionalization of carbazole with azidopropyl groups through nucleophilic substitution reactions. The dicarbaldehyde groups are introduced via formylation reactions, often using Vilsmeier-Haack or Duff formylation methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts, such as copper(I) in azide-alkyne cycloaddition reactions, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) catalysts, alkynes for click chemistry.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Triazole derivatives.
Aplicaciones Científicas De Investigación
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde primarily involves its reactivity due to the azide and aldehyde groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with various molecular targets. The aldehyde groups can form Schiff bases with amines, facilitating the formation of imine linkages .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in having a propyl chain with a functional group, but differs in having an amine instead of an azide.
3-Azidopropyl(triethoxy)silane: Shares the azidopropyl group but differs in the core structure, being a silane rather than a carbazole.
Uniqueness
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde is unique due to its combination of a carbazole core with both azidopropyl and dicarbaldehyde functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in synthesis, materials science, and medicinal chemistry .
Propiedades
Número CAS |
332865-09-5 |
|---|---|
Fórmula molecular |
C17H14N4O2 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
9-(3-azidopropyl)carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C17H14N4O2/c18-20-19-6-1-7-21-16-4-2-12(10-22)8-14(16)15-9-13(11-23)3-5-17(15)21/h2-5,8-11H,1,6-7H2 |
Clave InChI |
GABZJQFSYJWZNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)C3=C(N2CCCN=[N+]=[N-])C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


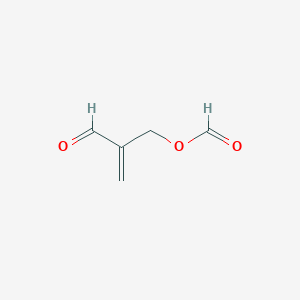
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

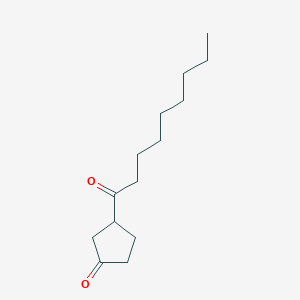
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)
![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
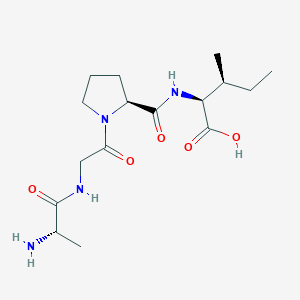
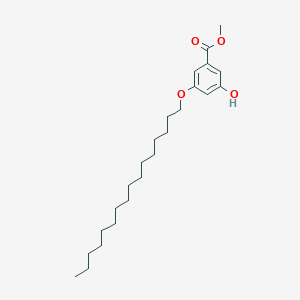


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

